

# Technical Support Center: Minimizing Void Formation in pDCPD Composites

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize void formation in polydicyclopentadiene (pDCPD) composites during experimental procedures.

## Troubleshooting Guide

This guide addresses specific issues that can lead to void formation in your pDCPD composites.

**Question:** I am observing significant voids throughout my composite after curing. What are the primary causes and how can I address them?

**Answer:** Widespread void formation is a common issue that can typically be traced back to three main sources: trapped air, moisture, and volatiles in the resin system, or shrinkage during polymerization.

- **Trapped Air:** Air can be introduced during the mixing of resin components and the filling of the mold. The low viscosity of dicyclopentadiene (DCPD) monomer can make it prone to turbulence during mixing and injection, which entraps air bubbles.
- **Moisture and Volatiles:** The presence of moisture in the raw materials or absorbed from the environment can lead to void formation as it vaporizes during the exothermic polymerization

reaction. Other volatile components in the resin formulation can also contribute to this phenomenon.

- **Polymerization Shrinkage:** pDCPD undergoes shrinkage during polymerization. If there is insufficient resin pressure to compensate for this volume change, vacuum voids can form in thicker sections of the composite.[1][2]

To address these issues, a multi-faceted approach is recommended:

- **Resin Degassing:** Prior to mold injection, it is crucial to degas the resin mixture under a vacuum to remove trapped air and volatile contaminants.
- **Optimized Mold Filling:** Employ filling techniques that minimize turbulence. For Reaction Injection Molding (RIM), this can involve optimizing gate locations and injection parameters. [3][4] For Vacuum Assisted Resin Transfer Molding (VARTM), ensuring a proper vacuum and a well-designed resin distribution network is key.
- **Cure Cycle and Pressure Optimization:** A carefully controlled cure cycle, including appropriate temperature ramps and holding times, can help manage the polymerization reaction and reduce shrinkage-related defects. Applying pressure during curing can also help to suppress void growth.[5]

Question: My pDCPD composite has voids concentrated near the injection gate. What is causing this localized issue?

Answer: Voids concentrated near the injection gate are often a result of "jetting," where the resin is injected into the mold cavity at too high a velocity, causing it to spray and trap air. This can be addressed by:

- **Optimizing Gate Design and Location:** The gate should be designed and positioned to promote a smooth, progressive flow of resin into the mold cavity.[2] Placing gates in thicker sections of the part can also help.[2]
- **Adjusting Injection Parameters:** Reducing the initial injection speed can help prevent jetting. A profiled injection speed, starting slow and then increasing, can be effective.

Question: I am using VARTM to fabricate my **pDCPD** composite and am finding dry spots and voids. How can I improve my process?

Answer: Dry spots and voids in VARTM are typically due to incomplete resin impregnation of the fiber preform. Key factors to consider are:

- **Vacuum Integrity:** Ensure a high level of vacuum is achieved and maintained throughout the infusion process. Any leaks in the vacuum bag or sealing will compromise resin flow.
- **Resin Viscosity and Pot Life:** The **pDCPD** resin system must have a sufficiently low viscosity and a long enough pot life to allow for complete infusion before gelling. The very low viscosity of some **pDCPD** systems (<20 cP) requires modification of standard VARTM procedures to control the rapid infusion.
- **Distribution Media:** The choice and placement of the resin distribution media are critical for achieving uniform resin flow throughout the preform.

An enhanced VARTM process that involves pressurizing the mold during the filling and curing stages has been shown to significantly reduce porosity to below 1% and increase the fiber volume fraction.[\[6\]](#)

Question: Can the design of the mold itself contribute to void formation?

Answer: Yes, mold design plays a crucial role in preventing voids. Important design considerations include:

- **Venting:** Adequate venting must be incorporated into the mold design to allow trapped air to escape as the resin fills the cavity. Vents should be placed at the last points to fill and at areas where flow fronts meet.[\[2\]](#)
- **Uniform Wall Thickness:** Designing parts with uniform wall thickness promotes even cooling and material flow, reducing the likelihood of shrinkage voids in thicker sections.[\[2\]](#)
- **Draft Angles:** Appropriate draft angles (a minimum of 3° on the A-side and 1.5° on the B-side is suggested for **pDCPD**) facilitate part demolding and prevent surface defects that can be initiated by voids.[\[1\]](#)

## Frequently Asked Questions (FAQs)

Q1: What is the most critical step to minimize voids in **pDCPD** composites?

A1: While a holistic approach is necessary, resin degassing is arguably the most critical initial step. Removing entrapped air and volatile contaminants from the liquid resin before it enters the mold eliminates a primary source of void formation.

Q2: How does the viscosity of **pDCPD** resin affect void formation?

A2: **pDCPD** resins are known for their very low viscosity, which is advantageous for impregnating fiber reinforcements.<sup>[7]</sup> However, this low viscosity can also lead to turbulence during mixing and mold filling, which can entrap air. While a low viscosity is desirable for good fiber wet-out, the process must be controlled to prevent air entrapment.

Q3: What level of void content is considered acceptable in **pDCPD** composites?

A3: For high-performance applications, a void content of less than 2% is generally targeted. However, the acceptable level of porosity depends on the specific application and the criticality of the mechanical properties. Studies have shown that even a small percentage of voids can significantly degrade mechanical performance, particularly interlaminar shear strength.

Q4: Can post-curing help to reduce void content?

A4: Post-curing is primarily intended to ensure complete polymerization and to optimize the material's mechanical properties and thermal stability. It does not typically reduce the volume of existing voids. Void mitigation strategies must be implemented during the initial processing stages.

Q5: Are there any material additives that can help minimize void formation?

A5: While the primary focus should be on process optimization, certain additives can influence resin flow and cure characteristics. However, the introduction of additives must be carefully evaluated as it can also affect the final properties of the composite. For **pDCPD**, ensuring high-purity monomers and compatible catalysts is crucial to avoid side reactions that could generate volatiles.

## Data Presentation: Influence of Processing Parameters on Void Content

While a comprehensive quantitative dataset is highly dependent on the specific resin formulation, fiber architecture, and equipment used, the following table summarizes the general influence of key processing parameters on void formation in p**DCPD** composites, based on experimental observations from various studies.

Processing Parameter	Influence on Void Content	Rationale
Resin Degassing Time & Vacuum Level	High	Increased degassing time and higher vacuum levels more effectively remove trapped air and volatiles, a primary source of voids.
Injection Pressure (RIM)	Moderate	Lower injection pressures can increase filling time, potentially leading to premature gelling and trapping of air. Conversely, excessively high pressure can cause jetting and air entrapment.[3][4]
Mold Temperature	Moderate	Higher mold temperatures accelerate curing, which can trap voids before they can escape. It can also lead to increased warpage.[3][4]
Infusion Pressure (VARTM)	High	A controlled, slightly higher pressure at the vent after resin saturation can restrain resin evaporation and reduce void content.[8] An enhanced VARTM process with positive pressure during curing can reduce porosity to below 1%. [6]
Cure Cycle (Heating Rate & Dwell Times)	High	A multi-stage cure cycle with controlled heating rates and dwell times allows for better management of the exothermic reaction and resin viscosity, facilitating void removal before full gelation.

Mold Venting

High

Inadequate venting is a direct cause of trapped air voids. Proper vent design and placement are critical for void-free parts.[\[2\]](#)

## Experimental Protocols

### 1. Protocol for Vacuum Degassing of dicyclopentadiene (**DCPD**) Resin

This protocol outlines the steps for effectively removing dissolved gases and volatiles from a two-part **DCPD** resin system before processing.

Materials and Equipment:

- Two-part **DCPD** resin system (monomer and catalyst solutions)
- Vacuum chamber with a transparent lid
- Rotary vane vacuum pump
- Mixing container (should be 3-4 times the volume of the resin mix)
- Mixing paddle
- Timer

Procedure:

- Preparation: Ensure the vacuum chamber and mixing container are clean and dry.
- Mixing: In a well-ventilated area, accurately measure and mix the two components of the **DCPD** resin system in the mixing container. Stir thoroughly for the manufacturer's recommended time, scraping the sides and bottom of the container to ensure a homogeneous mixture.

- **Placement in Chamber:** Immediately place the mixing container with the resin into the center of the vacuum chamber. Ensure the container is on a level surface.
- **Sealing the Chamber:** Place the lid on the vacuum chamber, ensuring a proper seal.
- **Initiating Vacuum:** Turn on the vacuum pump. Slowly open the vacuum valve to begin evacuating the chamber.
- **Observing the Degassing Process:** As the pressure inside the chamber drops, the resin will begin to expand and foam as dissolved gases come out of solution. The volume may increase significantly, which is why a larger container is necessary.
- **Controlling the Rise:** If the resin rises too quickly and threatens to overflow the container, partially close the vacuum valve to slow the rate of pressure drop. Once the rise is under control, you can continue to increase the vacuum.
- **Collapse of Foam:** Continue to apply the vacuum. The foam will eventually collapse as the majority of the trapped gas is removed. This process may take several minutes.
- **Holding the Vacuum:** Once the foam has collapsed, continue to hold the full vacuum for an additional 5-10 minutes to ensure maximum gas removal.
- **Releasing the Vacuum:** Close the vacuum valve and turn off the pump. Slowly open the air admittance valve to return the chamber to atmospheric pressure. Releasing the vacuum too quickly can re-introduce air into the resin.
- **Inspection and Use:** Remove the container of degassed resin. The resin should appear clear and free of bubbles. It is now ready for injection or infusion.

## 2. Protocol for Vacuum Assisted Resin Transfer Molding (VARTM) of pDCPD Composites

This protocol provides a detailed methodology for fabricating pDCPD composite panels using the VARTM process.

Materials and Equipment:

- Degassed, pre-mixed pDCPD resin system



- Fiber reinforcement (e.g., glass or carbon fiber fabric)
- Mold with a release agent applied
- Peel ply
- Resin distribution medium
- Vacuum bagging film and sealant tape
- Resin inlet and vacuum outlet ports
- Tubing and clamps
- Resin catch pot
- Vacuum pump with a pressure gauge

Procedure:

- Mold Preparation: Prepare the mold surface by cleaning it and applying a suitable mold release agent.
- Layup:
  - Place the layers of fiber reinforcement onto the mold surface according to the desired ply schedule.
  - Place a layer of peel ply over the entire surface of the fiber reinforcement.
  - Position the resin distribution medium over the peel ply. Ensure it does not extend to the edges where the sealant tape will be placed.
- Bagging:
  - Apply sealant tape around the perimeter of the mold.
  - Place the resin inlet and vacuum outlet ports at opposite ends of the part. The inlet port should be connected to a spiral wrap or similar distribution line placed on top of the

distribution media.

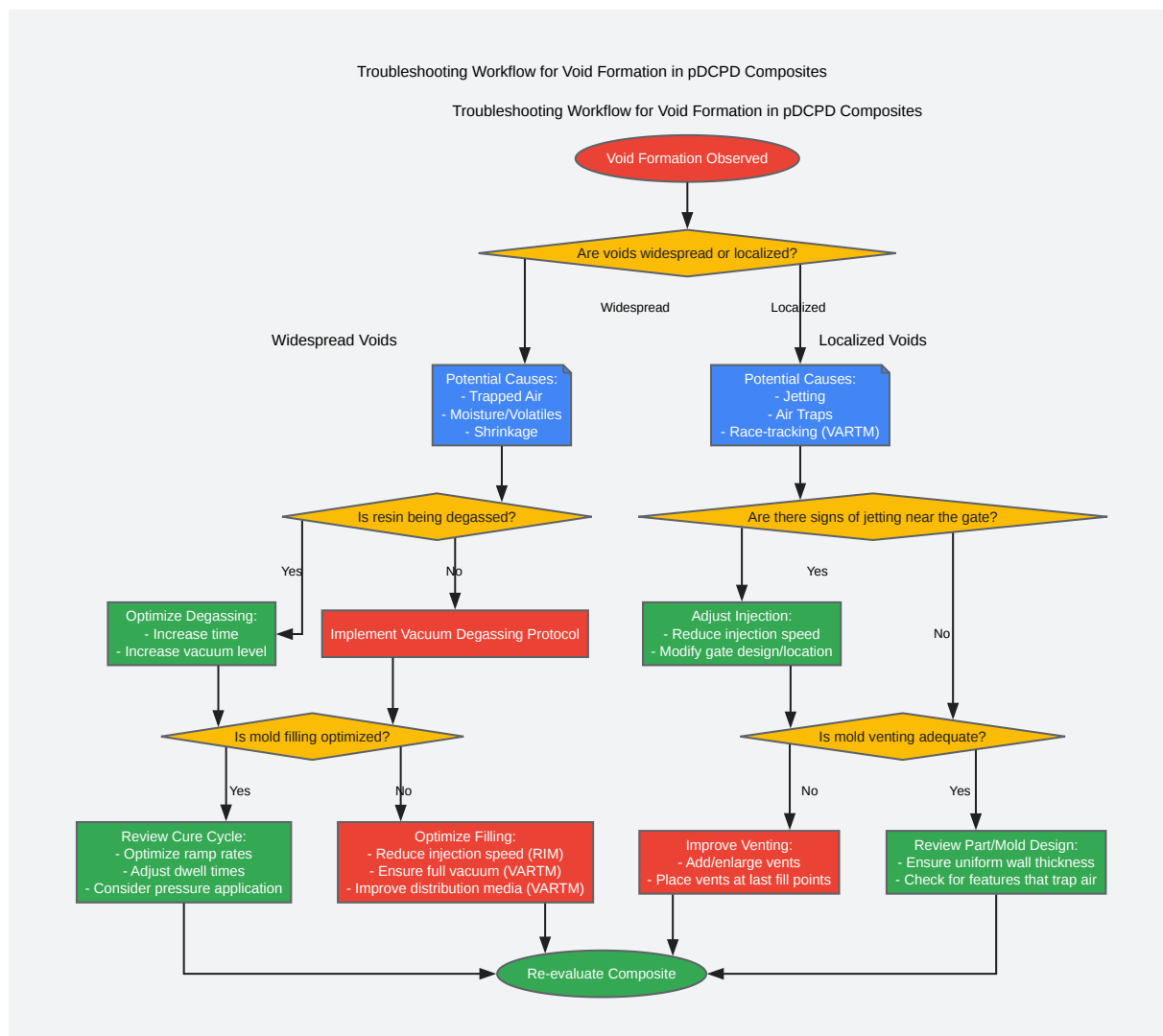
- Carefully place the vacuum bagging film over the entire layup, pressing it firmly onto the sealant tape to create an airtight seal. Ensure there are pleats in the bag to allow it to conform to the part geometry under vacuum.
- Vacuum Check:
  - Connect the vacuum outlet port to the resin catch pot and then to the vacuum pump.
  - Turn on the vacuum pump and draw a full vacuum on the bag.
  - Check for leaks by observing the vacuum gauge. The vacuum should hold steady. If there is a leak, locate it and reseal the bag.
  - Allow the preform to compact under vacuum for at least 30 minutes.
- Resin Infusion:
  - Place the end of the resin inlet tube into the container of degassed **pDCPD** resin.
  - Keeping the inlet tube clamped, ensure there are no air bubbles in the line.
  - Open the clamp on the resin inlet tube. The vacuum will draw the resin into the mold and through the fiber preform.
  - Monitor the resin flow front to ensure it is moving evenly across the part.
- Infusion Completion and Curing:
  - Once the resin has completely saturated the preform and reached the vacuum outlet, clamp off the resin inlet line.
  - Some protocols suggest allowing a small amount of resin to be drawn into the catch pot to help remove any remaining micro-voids before clamping the outlet line.
  - Maintain the vacuum and cure the part according to the recommended cure cycle for the **pDCPD** resin system. This may involve an initial room temperature gel period followed by

a post-cure at an elevated temperature.

- Demolding: Once the cure is complete, turn off the vacuum pump, release the vacuum, and carefully remove the bagging materials and the cured composite part from the mold.

## Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting void formation in **pDCPD** composites.



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Caption: Troubleshooting workflow for void formation in p**DCPD** composites.

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